molecular formula C4H5N3O2 B016511 2-Amino-4,6-dihydroxypyrimidine CAS No. 56-09-7

2-Amino-4,6-dihydroxypyrimidine

Cat. No.: B016511
CAS No.: 56-09-7
M. Wt: 127.1 g/mol
InChI Key: AUFJTVGCSJNQIF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxypyrimidine is a hydroxypyrimidine compound characterized by the presence of two hydroxyl groups and an amino group attached to a pyrimidine ring. This compound is a white crystalline powder that is soluble in water and some organic solvents. It is a weakly basic compound with significant applications in pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-dihydroxypyrimidine plays a significant role in biochemical reactions . It acts as an intermediate in the production of antimicrobial guanylsulfonamides . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It has been found to inhibit immune-activated nitric oxide production . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the number of caries lesions by 45.5% in rats, showing high anticaries efficacy . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation . Detailed information on these aspects is currently limited.

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dihydroxypyrimidine typically involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the use of commercial-grade reagents and solvents, and the reaction is monitored to maintain the desired temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which have applications in medicinal chemistry and agrochemicals .

Scientific Research Applications

2-Amino-4,6-dihydroxypyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dimethoxypyrimidine
  • 2,4-Diamino-6-hydroxypyrimidine

Comparison: 2-Amino-4,6-dihydroxypyrimidine is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility profiles and reactivity towards various reagents, making it suitable for specific applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

2-amino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFJTVGCSJNQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-09-7, 4425-67-6
Record name 2-Amino-6-hydroxy-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-
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Record name 2-Amino-4,6-dihydroxypyrimidine
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Record name 2-Amino-4,6-dihydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-
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Record name 2-amino-6-hydroxy-1H-pyrimidin-4-one
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Record name 2-aminopyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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